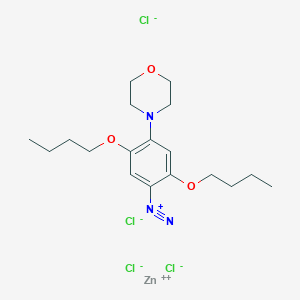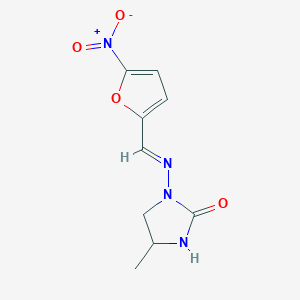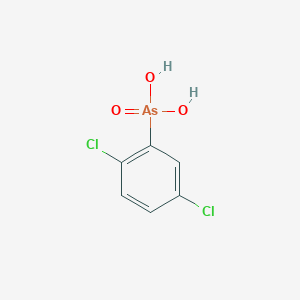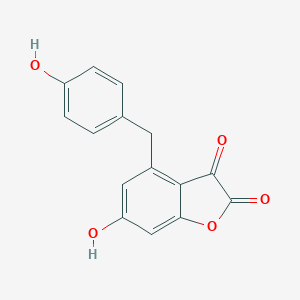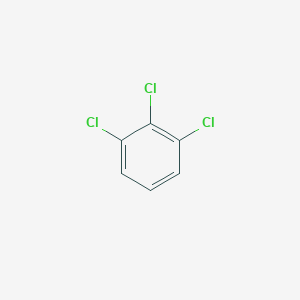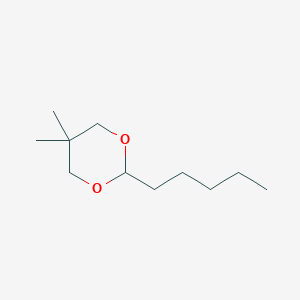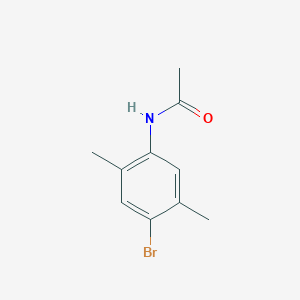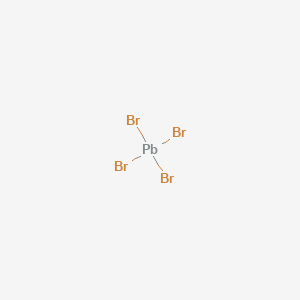
Lead bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead bromide is a chemical compound with the formula PbBr2. It is a white crystalline solid that is highly soluble in water and commonly used in various scientific applications. The compound is known for its unique properties, making it a popular choice in many fields of study.
Wirkmechanismus
Researchers can work on understanding the mechanism of action of lead bromide, which can lead to the development of new applications and safer alternatives.
Conclusion:
Lead bromide is a unique chemical compound that has various scientific research applications. Although it has several advantages, it also has limitations and can be toxic. Understanding the mechanism of action of lead bromide and developing safer alternatives can lead to the development of new applications and safer alternatives.
Vorteile Und Einschränkungen Für Laborexperimente
Lead bromide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Solubility: Lead bromide is highly soluble in water, making it easy to prepare solutions for experiments.
2. High Purity: Lead bromide can be easily purified by recrystallization or sublimation.
3. Versatility: Lead bromide can be used in various scientific research applications.
Limitations:
1. Toxicity: Lead bromide is toxic and can cause harm to human health and the environment.
2. Instability: Lead bromide is unstable at high temperatures and can decompose, leading to the release of toxic gases.
3. Limited Availability: Lead bromide is not widely available and can be expensive.
Zukünftige Richtungen
There are several future directions for the research and application of lead bromide, including:
1. Developing Safer Alternatives: Researchers can develop safer alternatives to lead bromide that have similar properties but are less toxic.
2. Improving Efficiency: Researchers can work on improving the efficiency of lead bromide-based applications, such as photovoltaic cells.
3. Understanding
Synthesemethoden
Lead bromide can be synthesized by reacting lead nitrate with hydrobromic acid or by reacting lead oxide with hydrobromic acid. The reaction produces lead bromide and water as by-products. The resulting product can be purified by recrystallization or sublimation.
Wissenschaftliche Forschungsanwendungen
Lead bromide has been extensively used in various scientific research applications, including:
1. Photovoltaic Cells: Lead bromide is used in the fabrication of photovoltaic cells due to its high absorption coefficient, which enables it to absorb light efficiently.
2. Optical Materials: Lead bromide is used in the production of optical materials, such as lenses and prisms, due to its high refractive index.
3. Electrolysis: Lead bromide is used as an electrolyte in various electrochemical processes, including the production of lead and bromine.
4. Chemical Synthesis: Lead bromide is used as a reagent in various chemical synthesis reactions, including the synthesis of organometallic compounds.
Eigenschaften
CAS-Nummer |
13701-91-2 |
|---|---|
Produktname |
Lead bromide |
Molekularformel |
Br4Pb |
Molekulargewicht |
527 g/mol |
IUPAC-Name |
tetrabromoplumbane |
InChI |
InChI=1S/4BrH.Pb/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
HBRQLWCXJABKBQ-UHFFFAOYSA-J |
SMILES |
Br[Pb](Br)(Br)Br |
Kanonische SMILES |
Br[Pb](Br)(Br)Br |
Andere CAS-Nummern |
13701-91-2 |
Synonyme |
PbBr4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



